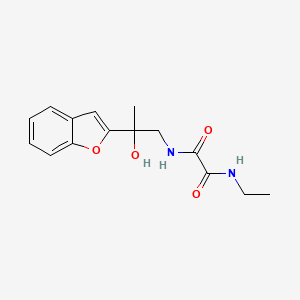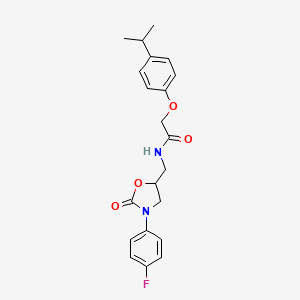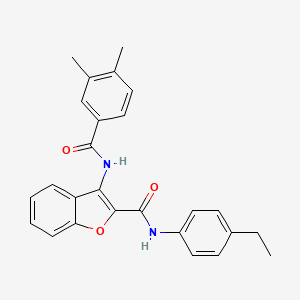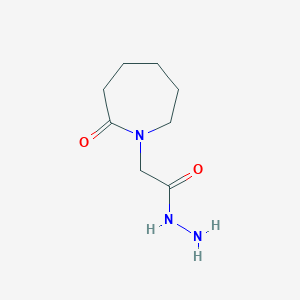
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
- Benzofuran derivatives have been synthesized and evaluated for various biological activities, including antiamnestic, antihypoxic, anticancer, and antimicrobial properties. For example, 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of benzofuran showed significant antiamnestic and antihypoxic activities in mice, suggesting their potential use in cognitive enhancement and protection against hypoxia-related damage (S. Ono et al., 1995).
Pharmacological Characterization
- Certain benzofuran derivatives have been identified as sigma-1 receptor ligands, indicating their potential in neurodegenerative disease research. For instance, N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were synthesized and evaluated, revealing compounds with high potency and selectivity towards sigma1 receptors. This suggests their applicability in developing therapeutic agents for conditions associated with sigma1 receptors (I. Moussa et al., 2010).
Antioxidant and Antibacterial Activities
- Research into phenolic esters and amides of benzofuran derivatives has shown promising antioxidant and antibacterial effects. Compounds synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated good chelating ability and scavenging activity, indicating their potential as antioxidant agents. Furthermore, some compounds exhibited antibacterial activities comparable to ampicillin against specific bacterial strains, highlighting their medicinal chemistry applications (S. Shankerrao et al., 2013).
Novel Antidepressant-like Effects
- A-80426, a compound structurally related to benzofuran derivatives, combines potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This unique profile suggests its utility in treating depression, representing a novel approach in antidepressant drug development (M. Meyer et al., 1995).
Inhibitory Activities
- Benzofuran derivatives have also been explored for their inhibitory activities against enzymes such as 5-lipoxygenase, highlighting their potential in developing anti-inflammatory agents. These compounds demonstrated potent in vitro and in vivo inhibitory effects on the enzyme, suggesting their applicability in treating conditions associated with inflammation (K. Ohemeng et al., 1994).
Mechanism of Action
Target of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran derivatives can also vary. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways. For instance, some benzofuran derivatives have been shown to inhibit key enzymes in the replication of certain viruses .
Result of Action
The molecular and cellular effects of benzofuran derivatives can include the inhibition of cell growth, induction of apoptosis, and disruption of key enzymatic processes .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. For example, some benzofuran derivatives have been shown to be photoactive, meaning their activity can be influenced by light .
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-16-13(18)14(19)17-9-15(2,20)12-8-10-6-4-5-7-11(10)21-12/h4-8,20H,3,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZHXMGPERJBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2529334.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)
![3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2529338.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2529346.png)
